molecular formula C12H9F3O B11883617 1-(Trifluoromethyl)naphthalene-7-methanol

1-(Trifluoromethyl)naphthalene-7-methanol

Cat. No.: B11883617
M. Wt: 226.19 g/mol
InChI Key: XYKKQKDRJDYROF-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-7-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-methanol can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a catalyst. The reaction conditions often include the use of a solvent like dichloromethane and a base such as potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds in anhydrous conditions.

Major Products:

    Oxidation: Formation of 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.

    Reduction: Formation of naphthalene-7-methanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene: Lacks the methanol group, making it less reactive in certain chemical reactions.

    Naphthalene-7-methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(Trifluoromethyl)benzene: A simpler aromatic compound with different applications and reactivity.

Uniqueness: 1-(Trifluoromethyl)naphthalene-7-methanol is unique due to the presence of both the trifluoromethyl and methanol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-(Trifluoromethyl)naphthalene-7-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of fluorine atoms typically enhances the biological activity and stability of organic compounds, making them attractive for therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with naphthalene structures often exhibit significant antimicrobial properties. For instance, studies on related naphthalene derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

2. Anticancer Activity

The anticancer potential of naphthalene derivatives has been widely studied. For example, a series of naphthalene-substituted triazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism of action typically involves cell cycle arrest and induction of apoptosis.

Case Study: Cytotoxicity Evaluation

  • Compound Tested : this compound
  • Cell Lines : MDA-MB-231 (breast cancer), A549 (lung cancer)
  • Results : Induced apoptosis at concentrations > 10 µM.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231TBDApoptosis induction
A549TBDCell cycle arrest

3. Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary studies on this compound suggest low toxicity against normal human cell lines, indicating its potential as a therapeutic agent with minimal side effects.

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is often influenced by their structural modifications. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can improve binding affinity to biological targets.

SAR Insights:

  • Lipophilicity : Higher lipophilicity generally correlates with increased membrane permeability.
  • Fluorine Substitution : Enhances metabolic stability and can improve interactions with target proteins.

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[8-(trifluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2

InChI Key

XYKKQKDRJDYROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)(F)F

Origin of Product

United States

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